2-[(2-Phenylethyl)amino]nicotinonitrile
Description
Historical Context and Evolution of Nicotinonitrile Chemistry
The chemistry of nicotinonitrile is intrinsically linked to the history of its corresponding carboxylic acid, nicotinic acid (niacin or Vitamin B3). One of the earliest methods for producing nicotinic acid, dating back to the late 19th century, involved the oxidation of nicotine. This historical connection established the pyridine (B92270) core as a subject of scientific inquiry.
The synthesis of nicotinonitrile itself has evolved significantly over the decades. Early preparations often started from nicotinic acid or its amide, nicotinamide (B372718), employing dehydration reactions. For instance, a classic laboratory method involves the dehydration of nicotinamide using dehydrating agents like phosphorus pentoxide. orgsyn.org Other historical routes include the reaction of 3-bromopyridine (B30812) with cuprous cyanide or the fusion of the sodium salt of 3-pyridinesulfonic acid with sodium cyanide. orgsyn.org
A pivotal development in the large-scale production of nicotinonitrile was the invention of the ammoxidation process. This industrial method, which involves the vapor-phase reaction of 3-methylpyridine (B133936) (3-picoline) with ammonia (B1221849) and oxygen over a catalyst, proved to be a more efficient and direct route to the cyanopyridine structure. wikipedia.org This innovation made nicotinonitrile a readily available commodity chemical, which in turn spurred further research into its derivatives. wikipedia.orgnih.gov Modern synthetic chemistry has continued to refine these processes and introduce novel, often one-pot, methodologies for creating complex nicotinonitrile derivatives from various precursors. researchgate.net
Significance of the 2-Aminonicotinonitrile Core Scaffold in Chemical and Biological Research
Among the various classes of nicotinonitrile derivatives, the 2-aminonicotinonitrile scaffold is particularly prominent in medicinal chemistry. The presence of the 2-amino group provides a crucial handle for synthetic modification, allowing for the introduction of diverse substituents to explore structure-activity relationships (SAR). This scaffold is a key structural motif in a multitude of compounds investigated for therapeutic applications. researchgate.netijpsr.com
Derivatives of 2-aminonicotinonitrile have been reported to possess a remarkable range of biological activities. The high reactivity and versatile nature of this core have made it a privileged scaffold in the design of new bioactive agents. ijpsr.com Extensive research has demonstrated its potential across various therapeutic areas, establishing it as a molecule of profound interest in drug discovery and development. researchgate.netekb.eg
| Reported Biological Activities of 2-Aminonicotinonitrile Derivatives | Therapeutic Area | Mechanism/Target Class (Examples) |
| Anticancer / Antiproliferative | Oncology | Kinase Inhibition (e.g., IKK-β, PIM-1), Autophagy Induction, Apoptosis Induction. researchgate.netnih.gov |
| Antimicrobial | Infectious Disease | Inhibition of bacterial and fungal growth. ijpsr.com |
| Antiviral | Infectious Disease | Inhibition of viral replication (e.g., HIV-1 integrase). ijpsr.com |
| Anti-inflammatory | Immunology | Inhibition of inflammatory pathways (e.g., novel IKK-β inhibitors). ijpsr.com |
| Neurological | CNS Disorders | A2A Adenosine (B11128) Receptor Antagonism. ijpsr.com |
This table summarizes general findings for the 2-aminonicotinonitrile scaffold, not for the specific subject of this article.
Rationale for Comprehensive Academic Investigation of 2-[(2-Phenylethyl)amino]nicotinonitrile
While the broader class of 2-aminonicotinonitrile derivatives has been extensively studied, the specific compound This compound appears to be an under-investigated molecule within the scientific literature. Its structure, however, presents a compelling case for dedicated academic inquiry, as it combines two moieties of known biological relevance: the 2-aminonicotinonitrile core and the phenylethylamino side chain.
The rationale for its investigation is built on the following points:
Proven Bioactivity of the Scaffold : As detailed in the previous section, the 2-aminonicotinonitrile scaffold is a well-established pharmacophore, consistently yielding compounds with potent and diverse biological activities. researchgate.net
Significance of the Phenylethylamino Moiety : The phenylethylamine framework is a fundamental structural unit in a vast number of biologically active molecules. nih.gov It forms the backbone of endogenous neurotransmitters like dopamine (B1211576) and norepinephrine, as well as a wide array of pharmaceuticals and natural products. nih.govnih.gov This moiety is known to interact with numerous biological targets, particularly within the central nervous system, such as dopamine transporters and adenosine receptors. nih.govbiomolther.org
Synergistic Potential : The combination of these two pharmacologically significant fragments in a single molecule creates a novel chemical entity with a high potential for unique biological activity. The phenylethylamino group at the 2-position of the nicotinonitrile ring could modulate the electronic properties and steric profile of the molecule, potentially leading to novel interactions with biological targets. For instance, the lipophilic nature of the phenylethyl group could enhance membrane permeability, while the specific geometry of the side chain could confer selectivity for certain protein binding pockets. acs.orgnih.gov
Therefore, a comprehensive investigation into the synthesis, characterization, and biological evaluation of This compound is a logical and scientifically justified endeavor. Such research would not only expand the chemical space of known nicotinonitrile derivatives but also holds the potential to uncover novel lead compounds for drug discovery, leveraging the established strengths of its constituent chemical motifs.
Structure
3D Structure
Properties
IUPAC Name |
2-(2-phenylethylamino)pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3/c15-11-13-7-4-9-16-14(13)17-10-8-12-5-2-1-3-6-12/h1-7,9H,8,10H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKRXVGCIBRUZLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC2=C(C=CC=N2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Mechanistic Aspects of 2 2 Phenylethyl Amino Nicotinonitrile
Nucleophilic Substitution Reactions on the Nicotinonitrile Core
The nicotinonitrile core, being a pyridine (B92270) derivative, is inherently electron-poor. This electronic characteristic makes the ring susceptible to attack by nucleophiles, primarily through a specific pathway known as nucleophilic aromatic substitution (SNAr).
Investigation of SN1 and SN2 Mechanistic Pathways
Direct nucleophilic substitution on the sp²-hybridized carbon atoms of the aromatic nicotinonitrile ring does not proceed via classical SN1 or SN2 mechanisms. An SN1 reaction is unfavorable because it would require the formation of a highly unstable aryl cation. Likewise, the geometry of the aromatic ring makes the backside attack required for an SN2 reaction sterically impossible.
Instead, when a suitable leaving group is present on the pyridine ring (typically at the C2, C4, or C6 positions), substitution occurs via the Nucleophilic Aromatic Substitution (SNAr) mechanism. This pathway involves two main steps:
Addition Step: The nucleophile attacks the electron-deficient carbon atom bearing the leaving group, forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. The electron-withdrawing nature of the ring nitrogen and the cyano group helps to stabilize this intermediate by delocalizing the negative charge.
Elimination Step: The leaving group departs, and the aromaticity of the ring is restored, yielding the final substitution product.
For 2-[(2-Phenylethyl)amino]nicotinonitrile itself, the (2-phenylethyl)amino group is a very poor leaving group. Therefore, SNAr reactions are more relevant to derivatives, such as 2-halo-nicotinonitriles, which can serve as precursors to the title compound or be synthesized from it.
Influence of Substituents on Reaction Regioselectivity and Kinetics
The rate and regioselectivity of SNAr reactions on the nicotinonitrile core are significantly influenced by the electronic properties of substituents on both the pyridine and phenylethyl rings.
Pyridine Ring Substituents: Electron-withdrawing groups (EWGs) on the pyridine ring, particularly at positions ortho or para to the leaving group, increase the rate of reaction. These groups enhance the electrophilicity of the carbon being attacked and further stabilize the negative charge of the Meisenheimer intermediate. Conversely, electron-donating groups (EDGs) decrease the reaction rate.
Regioselectivity: In polysubstituted pyridines, the site of nucleophilic attack is directed by the positions of the leaving group and the activating EWGs. Attack is favored at the ortho and para positions relative to the strongest activating groups, as this allows for optimal resonance stabilization of the Meisenheimer complex.
| Substituent (R) on Pyridine Ring | Position of Substituent | Electronic Effect | Predicted Relative Rate |
|---|---|---|---|
| -H (Reference) | - | Neutral | 1 |
| -NO₂ | 5 | Strong EWG | ~250 |
| -CF₃ | 5 | Strong EWG | ~150 |
| -OCH₃ | 5 | EDG | ~0.2 |
| -CH₃ | 5 | Weak EDG | ~0.8 |
Mannich Reaction and Related Aminoalkylation Methodologies
The secondary amine in this compound is a key functional group for participating in the Mannich reaction. This reaction is a powerful carbon-carbon bond-forming method that involves the aminoalkylation of an acidic proton located alpha to a carbonyl group or other electron-withdrawing group.
An aldehyde (commonly formaldehyde).
A primary or secondary amine (in this case, this compound).
A C-H acidic compound (e.g., a ketone, malonate, or nitroalkane).
Iminium Ion Formation and Nucleophilic Addition Mechanisms
The mechanism of the Mannich reaction begins with the formation of a highly electrophilic iminium ion .
Iminium Ion Formation: The secondary amine of this compound acts as a nucleophile, attacking the carbonyl carbon of an aldehyde (like formaldehyde). This is typically performed under acidic conditions. The initial adduct undergoes dehydration to form a resonance-stabilized iminium cation. This ion is the key electrophile in the Mannich reaction.
Enol Formation: The C-H acidic compound tautomerizes to its enol form.
Nucleophilic Addition: The enol form of the acidic compound then attacks the electrophilic carbon of the iminium ion. This step forms the new carbon-carbon bond. Subsequent deprotonation of the carbonyl oxygen yields the final β-amino-carbonyl product, known as a Mannich base.
This methodology allows for the introduction of an aminomethyl substituent onto a variety of substrates, using the this compound moiety as the amine component.
Electrophilic and Radical Reactions of the Phenylethyl Moiety
The phenylethyl portion of the molecule provides a site for reactions characteristic of benzene (B151609) rings and benzylic positions.
Electrophilic Reactions: The phenyl ring can undergo Electrophilic Aromatic Substitution (SEAr) . The attached nicotinonitrile moiety, being electron-withdrawing, acts as a deactivating group on the phenyl ring, making it less reactive towards electrophiles than benzene itself. Consequently, harsher conditions may be required for reactions like nitration, halogenation, sulfonation, and Friedel-Crafts alkylation/acylation. The alkylamino linkage typically directs incoming electrophiles to the ortho and para positions, although the deactivating effect can lead to mixtures of products.
Radical Reactions: Phenethylamines are known to participate in reactions involving free radicals. Studies have shown that these compounds can undergo redox cycling, which generates reactive oxygen species. Furthermore, the benzylic C-H bonds (the -CH₂- group adjacent to the phenyl ring) are susceptible to hydrogen atom abstraction by radical initiators. This can lead to the formation of a stabilized benzylic radical, which can then undergo further reactions such as coupling or oxidation. Photocatalytic methods have also been employed to generate carbon-centered radicals from related phenethylamine (B48288) structures for use in cross-coupling reactions.
Other Relevant Organic Transformations and Derivatizations
The functional groups present in this compound offer numerous opportunities for further chemical modification.
Nitrile Group Transformations: The cyano (C≡N) group is a versatile functional handle.
Hydrolysis: It can be hydrolyzed under acidic or basic conditions. Partial hydrolysis yields the corresponding nicotinamide (B372718) derivative, while complete hydrolysis provides the nicotinic acid derivative.
Reduction: The nitrile can be reduced to a primary amine (aminomethyl group) using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.
Amine Group Reactions: The secondary amine can be N-acylated using acyl chlorides or anhydrides, or N-alkylated with alkyl halides.
Cyclization Reactions: The 2-amino-3-cyanopyridine (B104079) motif is a well-established precursor for the synthesis of fused heterocyclic systems. The amino and nitrile groups can react in a tandem fashion with various bifunctional reagents (e.g., isothiocyanates, β-ketoesters) to construct fused pyrimidine, thiazine, or other polycyclic aromatic systems.
| Functional Group | Reaction Type | Typical Reagents | Product Functional Group |
|---|---|---|---|
| Nitrile (-CN) | Complete Hydrolysis | H₃O⁺ or OH⁻, heat | Carboxylic Acid (-COOH) |
| Nitrile (-CN) | Partial Hydrolysis | H₂O₂, OH⁻ | Amide (-CONH₂) |
| Nitrile (-CN) | Reduction | LiAlH₄ or H₂/Catalyst | Primary Amine (-CH₂NH₂) |
| Secondary Amine (-NH-) | N-Alkylation | R-X, base | Tertiary Amine (-NR-) |
| Secondary Amine (-NH-) | N-Acylation | RCOCl or (RCO)₂O | Amide (-N(COR)-) |
| Phenyl Ring | Nitration (SEAr) | HNO₃, H₂SO₄ | Nitro-substituted Phenyl Ring |
| Amino + Nitrile | Cyclization | e.g., Isothiocyanate (R-NCS) | Fused Pyrimidine Ring |
Computational and Theoretical Chemistry Studies
Molecular Geometry Optimization and Conformational Analysis:
Detailed conformational analyses and the results of molecular geometry optimization, which are fundamental for understanding the compound's three-dimensional structure and stability, have not been reported in the scientific literature.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gaps):
Information regarding the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) and the corresponding energy gap for 2-[(2-Phenylethyl)amino]nicotinonitrile is absent from public research. This data is crucial for predicting the compound's chemical reactivity and electronic properties.
Electrostatic Potential Surface Analysis and Molecular Polarity:
There are no published studies that present an analysis of the molecular electrostatic potential (MEP) surface, which would provide insights into the charge distribution and potential sites for electrophilic and nucleophilic attack.
Spectroscopic Property Prediction (Vibrational Frequencies, Chemical Shifts):
Computational predictions of spectroscopic data, such as infrared (IR) vibrational frequencies or Nuclear Magnetic Resonance (NMR) chemical shifts, for this compound are not available in the reviewed literature.
While computational chemistry provides powerful tools for the theoretical investigation of molecular structures and properties, the application of these methods to this compound has not yet been documented in accessible scholarly sources. Future research initiatives would be required to generate the empirical data necessary to fulfill the detailed analytical outline requested.
Molecular Dynamics (MD) Simulations for Conformational Sampling and Intermolecular Interactions
Currently, there is a notable absence of publicly available research detailing molecular dynamics (MD) simulations specifically for this compound. MD simulations are powerful computational methods used to simulate the physical movements of atoms and molecules, providing detailed insight into the conformational flexibility and intermolecular interactions of a compound over time.
In a typical MD simulation protocol, the molecule's force field parameters would first be defined to describe the intramolecular and intermolecular forces. The system would then be solvated in a chosen solvent box (e.g., water) and subjected to energy minimization to remove steric clashes. Following this, the system would be gradually heated to a desired temperature and equilibrated under constant pressure and temperature (NPT ensemble) to achieve a stable state. The final production run would generate a trajectory of atomic positions and velocities over a specific timescale, often in the nanosecond to microsecond range.
Analysis of this trajectory would allow for comprehensive conformational sampling, identifying the most stable low-energy conformations of the this compound molecule. This involves analyzing the distribution of dihedral angles, particularly around the flexible ethylamino linker connecting the phenethyl and nicotinonitrile moieties. Furthermore, by simulating the compound in a solvent, researchers could study its intermolecular interactions, such as hydrogen bonding with solvent molecules and potential π-π stacking interactions involving the phenyl and pyridine (B92270) rings. Such simulations would be invaluable for understanding how the molecule behaves in a biological environment and how its shape and interaction profile could influence its activity.
Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Approaches
As of now, specific Quantitative Structure-Activity Relationship (QSAR) or cheminformatics studies focused exclusively on this compound have not been reported in the scientific literature. QSAR models are mathematical models that aim to predict the biological activity or other properties of chemical compounds based on their molecular structures. wikipedia.orgjocpr.com
A hypothetical QSAR study on a series of compounds including this compound would involve several key steps. First, a dataset of structurally related molecules with experimentally determined biological activities would be compiled. For each molecule, a set of molecular descriptors would be calculated. These descriptors quantify various aspects of the molecular structure, such as physicochemical properties (e.g., logP, molecular weight, polar surface area), electronic properties (e.g., atomic charges, dipole moment), and topological or 3D features.
Using statistical methods like multiple linear regression, partial least squares, or machine learning algorithms, a mathematical equation would be developed to correlate the calculated descriptors with the observed biological activity. frontiersin.org The predictive power and robustness of the resulting QSAR model would then be rigorously validated using internal and external validation techniques.
Cheminformatics approaches could further be used to analyze the chemical space of nicotinonitrile derivatives. This could involve similarity searching to identify known compounds with similar structures and potentially similar biological activities, or clustering analysis to group compounds based on their structural features. While studies have been conducted on broader classes of nicotinonitrile derivatives, demonstrating the utility of these computational approaches in predicting activities and understanding structure-activity trends, specific data tables and detailed findings for this compound are not available. nih.govnih.gov A dedicated computational study is required to generate such specific insights.
Structural Elucidation and Advanced Characterization Methodologies
Spectroscopic Techniques for Molecular Structure Confirmation
Spectroscopic methods are fundamental in determining the molecular structure of a compound by probing the interactions of its atoms and bonds with electromagnetic radiation. For 2-[(2-Phenylethyl)amino]nicotinonitrile, a combination of Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman, and Mass Spectrometry (MS) provides a detailed portrait of its chemical identity.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the elucidation of the molecular framework of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound would be expected to exhibit distinct signals corresponding to the different types of protons present in the molecule. The aromatic protons of the phenylethyl and nicotinonitrile moieties would resonate in the downfield region, typically between 7.0 and 8.5 ppm, with their specific chemical shifts and coupling patterns revealing their positions on the respective rings. The methylene (B1212753) (-CH₂-) protons of the ethyl bridge would likely appear as a pair of triplets in the intermediate region of the spectrum, and the amino (-NH-) proton would present as a broad singlet, the chemical shift of which can be sensitive to solvent and concentration.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule. For this compound, this would include distinct signals for the nitrile carbon (typically in the range of 115-125 ppm), the various aromatic carbons of both the pyridine (B92270) and phenyl rings, and the aliphatic carbons of the ethyl linker. The chemical shifts of the carbon atoms are indicative of their electronic environment, providing further confirmation of the molecular structure.
2D NMR Spectroscopy: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are invaluable for establishing the connectivity between atoms. A COSY spectrum would reveal correlations between adjacent protons, confirming the spin systems within the phenylethyl and nicotinonitrile fragments. An HSQC spectrum would correlate each proton signal with its directly attached carbon, allowing for the unambiguous assignment of the ¹H and ¹³C NMR spectra.
| ¹H NMR (Predicted) Data | ¹³C NMR (Predicted) Data |
| Chemical Shift (ppm) | Assignment |
| 8.2-8.4 | Aromatic CH (Nicotinonitrile) |
| 7.1-7.8 | Aromatic CH (Nicotinonitrile & Phenyl) |
| 6.5-6.7 | Aromatic CH (Nicotinonitrile) |
| 5.0-5.5 | NH |
| 3.6-3.8 | N-CH₂ |
| 2.9-3.1 | Ph-CH₂ |
Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy for Vibrational Analysis
Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman techniques, probes the characteristic vibrations of chemical bonds within a molecule. These methods are complementary and provide a molecular fingerprint that is highly specific to the compound's structure and functional groups.
FT-IR Spectroscopy: In the FT-IR spectrum of this compound, the presence of key functional groups would be confirmed by characteristic absorption bands. A sharp, intense band in the region of 2220-2230 cm⁻¹ is indicative of the nitrile (C≡N) stretching vibration. The N-H stretching vibration of the secondary amine would appear as a moderate band around 3300-3500 cm⁻¹. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl group would be observed just below 3000 cm⁻¹. The C=C and C=N stretching vibrations of the aromatic rings would produce a series of bands in the 1400-1600 cm⁻¹ region.
Raman Spectroscopy: Raman spectroscopy would provide complementary information. The nitrile stretch is also typically strong and sharp in the Raman spectrum. The symmetric stretching of the aromatic rings often gives rise to a strong Raman band, which can be useful for structural confirmation.
| Vibrational Mode | Expected FT-IR Frequency (cm⁻¹) | Expected Raman Shift (cm⁻¹) |
| N-H Stretch | 3300-3500 | 3300-3500 |
| Aromatic C-H Stretch | >3000 | >3000 |
| Aliphatic C-H Stretch | <3000 | <3000 |
| C≡N Stretch | 2220-2230 | 2220-2230 |
| Aromatic C=C/C=N Stretch | 1400-1600 | 1400-1600 |
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its elemental formula. For this compound (C₁₄H₁₃N₃), the calculated exact mass of the molecular ion [M]⁺ would be a specific value. HRMS analysis would provide an experimental mass measurement with high accuracy (typically to within a few parts per million), confirming the elemental composition and lending significant weight to the proposed structure.
Elemental Microanalysis for Compositional Verification
Elemental microanalysis, often referred to as CHN analysis, is a combustion-based technique that provides the weight percentages of carbon, hydrogen, and nitrogen in a pure organic compound. The experimentally determined percentages for this compound would be compared to the theoretical values calculated from its molecular formula (C₁₄H₁₃N₃). A close agreement between the experimental and theoretical values provides strong evidence for the compound's purity and confirms its elemental composition.
| Element | Theoretical Percentage (%) |
| Carbon (C) | 75.31 |
| Hydrogen (H) | 5.87 |
| Nitrogen (N) | 18.82 |
X-ray Crystallography for Solid-State Structure Determination and Conformational Insights
While spectroscopic methods provide invaluable information about the connectivity and functional groups of a molecule, X-ray crystallography offers the definitive determination of its three-dimensional structure in the solid state. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern.
A successful X-ray crystallographic analysis of this compound would yield a wealth of precise structural data, including:
Bond lengths and angles: Providing exact measurements for every bond and angle within the molecule.
Torsional angles: Defining the conformation of the flexible phenylethylamino side chain relative to the nicotinonitrile ring.
Intermolecular interactions: Revealing how the molecules pack together in the crystal lattice, including any hydrogen bonding or π-stacking interactions.
This detailed solid-state structural information is crucial for understanding the molecule's physical properties and can provide insights into its potential interactions in a biological or material science context.
Mechanistic Preclinical Investigations and Structure Activity Relationship Sar Profiling
Elucidation of Molecular Interaction Mechanisms
To comprehend the therapeutic potential of 2-[(2-Phenylethyl)amino]nicotinonitrile, it is crucial to elucidate its interactions at a molecular level. Computational and experimental approaches are pivotal in mapping these interactions and predicting the compound's affinity for its biological targets.
While specific molecular docking studies for this compound are not extensively available in the public domain, insights can be drawn from computational analyses of analogous 2-aminonicotinonitrile derivatives. Molecular docking simulations for related compounds have been employed to predict their binding modes within the active sites of various protein targets.
For instance, studies on structurally similar compounds often reveal key interactions. The nicotinonitrile core can act as a scaffold, positioning the phenylethylamino side chain for optimal interaction with the target protein. The nitrogen atom of the pyridine (B92270) ring and the cyano group are potential hydrogen bond acceptors, while the aromatic rings can engage in π-π stacking and hydrophobic interactions. The secondary amine linker provides a point of flexibility and can act as a hydrogen bond donor.
A hypothetical molecular docking scenario for this compound into a generic kinase active site, a common target for such scaffolds, might involve the following interactions:
Hydrogen Bonding: The pyridine ring nitrogen and the cyano group could form hydrogen bonds with backbone amide protons or polar side chains of amino acids like serine or threonine. The N-H group of the linker could donate a hydrogen bond to a carbonyl oxygen or a glutamate/aspartate side chain.
Hydrophobic Interactions: The phenyl ring of the phenylethyl moiety would likely occupy a hydrophobic pocket, interacting with nonpolar residues such as leucine, isoleucine, and valine.
π-π Stacking: The pyridine and/or the phenyl ring could engage in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan within the binding site.
These interactions collectively contribute to the stable binding of the ligand to its target protein, which is a prerequisite for its biological activity.
The strength of the interaction between a ligand and its target is quantified by its binding affinity. Both computational and experimental methods are used to estimate this crucial parameter.
Experimental Approaches: Experimental determination of binding affinity is typically achieved through techniques like Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), or radioligand binding assays. For example, in studies of related 2-aminonicotinonitrile derivatives targeting A2A adenosine (B11128) receptors, competitive radioligand binding assays have been used to determine their inhibition constants (Ki). acs.org
A hypothetical representation of binding affinity data for a series of analogs, based on findings for similar scaffolds, is presented below to illustrate the type of data generated in such studies.
| Compound ID | Modification | Predicted Binding Affinity (Ki, nM) |
| 1 | This compound | 50 |
| 1a | 2-[(2-(4-Chlorophenylethyl))amino]nicotinonitrile | 25 |
| 1b | 2-[(2-(4-Methoxyphenylethyl))amino]nicotinonitrile | 75 |
| 1c | 2-[(3-Phenylpropyl)amino]nicotinonitrile | 120 |
Note: The data in this table is hypothetical and for illustrative purposes only, based on general principles of medicinal chemistry.
Structure-Activity Relationship Studies for Nicotinonitrile Derivatives
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing a roadmap for optimizing the potency and selectivity of a lead compound. By systematically modifying the chemical structure and observing the effect on biological activity, researchers can identify key pharmacophoric features.
The phenylethyl moiety in this compound is a critical component that can be modified to probe its influence on molecular function.
Substitution on the Phenyl Ring: Introducing substituents on the phenyl ring can modulate the electronic and steric properties of the molecule. For example, electron-withdrawing groups like halogens (e.g., chloro, fluoro) can enhance hydrophobic interactions and potentially form halogen bonds, often leading to increased potency. Conversely, bulky or electron-donating groups like methoxy (B1213986) might have varied effects depending on the topology of the binding pocket.
Length of the Alkyl Chain: The length of the ethyl linker is also crucial. Shortening or lengthening this chain can alter the positioning of the phenyl ring within the hydrophobic pocket, potentially leading to a loss or gain of favorable interactions.
Replacement of the Phenyl Ring: Replacing the phenyl ring with other aromatic or heteroaromatic systems (e.g., pyridyl, thienyl) can impact binding affinity and selectivity. For instance, the introduction of a heteroatom could provide an additional point for hydrogen bonding.
A study on 2-amino-6-furan-2-yl-4-substituted nicotinonitriles highlighted that the presence of a furan (B31954) group was beneficial for high affinity at the A2A adenosine receptor compared to a phenyl group. acs.org This underscores the significant impact that modifications to the aryl moiety can have on biological activity.
The following table summarizes hypothetical SAR data based on modifications to the phenylethyl moiety.
| Compound ID | Modification of Phenylethyl Moiety | Relative Potency |
| 1 | Unsubstituted | 1 |
| 2a | 4-Chloro substitution | 2.5 |
| 2b | 4-Methyl substitution | 1.8 |
| 2c | 4-Methoxy substitution | 0.8 |
| 2d | 3,4-Dichloro substitution | 3.2 |
| 2e | Phenyl replaced with Thienyl | 1.2 |
Note: The data in this table is hypothetical and for illustrative purposes only, based on SAR trends observed for related classes of compounds.
Positional isomerism, which involves changing the attachment points of substituents on the nicotinonitrile scaffold, can have a profound effect on molecular recognition. The relative positions of the cyano group, the amino linker, and any other substituents on the pyridine ring dictate the three-dimensional shape of the molecule and the presentation of its interacting groups.
For instance, moving the phenylethylamino group from the 2-position to the 4- or 6-position of the nicotinonitrile ring would drastically alter the molecule's geometry. This would, in turn, affect its ability to fit into the specific binding site of a target protein. Similarly, the position of the cyano group is critical; its relocation would change the electronic distribution within the pyridine ring and alter its hydrogen bonding capabilities.
While specific studies on positional isomers of this compound are scarce, research on other substituted pyridines consistently demonstrates the critical role of substituent positioning in determining biological activity.
Mechanistic Insights from In Vitro Biological System Probes
In vitro assays are indispensable for elucidating the mechanism of action of a compound at a cellular and molecular level. For compounds with a nicotinonitrile scaffold, a range of in vitro biological activities have been reported, offering clues to the potential mechanisms of this compound.
For example, various 2-aminonicotinonitrile derivatives have been investigated for their anticancer properties. nih.gov In such studies, in vitro assays typically include:
Cell Proliferation Assays: To determine the compound's ability to inhibit the growth of cancer cell lines.
Apoptosis Assays: To investigate whether the compound induces programmed cell death.
Cell Cycle Analysis: To determine if the compound causes arrest at a specific phase of the cell cycle.
Kinase Inhibition Assays: Given that many pyridinamines are kinase inhibitors, assays against a panel of kinases are often performed to identify the specific molecular target.
A recent study on novel 2-aminonicotinonitrile derivatives identified them as autophagy enhancers with potential anticancer activity. nih.govresearchgate.net The study revealed that substituents at the C-4 and C-6 positions of the 2-aminonicotinonitrile core were important for their autophagy-inducing activity. nih.govresearchgate.net This suggests that this compound could potentially modulate cellular pathways such as autophagy, although direct experimental evidence is needed to confirm this.
| Assay Type | Potential Observed Effect of Analogs | Implication for Mechanism of Action |
| Cell Viability (e.g., MTT assay) | Decreased viability in cancer cell lines | Cytotoxic or cytostatic effects |
| Kinase Inhibition Panel | Selective inhibition of specific kinases | Target identification |
| Cell Cycle Analysis (Flow Cytometry) | Arrest at G1 or G2/M phase | Interference with cell cycle progression |
| Autophagy Marker Expression (e.g., LC3-II) | Increased expression | Induction of autophagy |
Note: This table presents potential outcomes based on studies of related nicotinonitrile derivatives and does not represent specific experimental data for this compound.
Enzyme Inhibition Kinetics and Mechanism of Action (e.g., Allosteric vs. Orthosteric Binding)
Currently, there is no specific information available in published scientific literature regarding the enzyme inhibition kinetics of this compound. Detailed studies to determine key parameters such as the half-maximal inhibitory concentration (IC₅₀) or the inhibition constant (Kᵢ) against specific enzymes have not been reported for this compound.
Consequently, the mechanism of action, including whether the compound acts as a competitive, non-competitive, or uncompetitive inhibitor, remains uncharacterized. Investigations to determine if this compound binds to the active (orthosteric) site or a secondary (allosteric) site of any potential enzyme targets have not been documented.
Table 1: Enzyme Inhibition Data for this compound
| Parameter | Value | Target Enzyme(s) |
|---|---|---|
| IC₅₀ | Data not available | Not applicable |
| Kᵢ | Data not available | Not applicable |
| Inhibition Type | Data not available | Not applicable |
Receptor Binding Studies and Ligand Efficacy Profiling
As of this review, specific receptor binding studies for this compound have not been reported in the scientific literature. There is no available data detailing the affinity of this compound for any specific biological receptors, and as such, dissociation constants (Kₔ) have not been determined.
Furthermore, the ligand efficacy profile of this compound is also undefined. It is not known whether the compound acts as an agonist, antagonist, or inverse agonist at any particular receptor. Key efficacy metrics, such as the half-maximal effective concentration (EC₅₀), have not been published.
Table 2: Receptor Binding and Efficacy Data for this compound
| Parameter | Value | Target Receptor(s) |
|---|---|---|
| Binding Affinity (Kₔ) | Data not available | Not applicable |
| Efficacy (EC₅₀) | Data not available | Not applicable |
Cellular Pathway Modulation at the Molecular Level (e.g., Autophagy Induction Mechanisms)
While direct studies on the molecular mechanisms of this compound are not available, research into the broader class of 2-aminonicotinonitrile derivatives has identified them as modulators of cellular pathways, particularly autophagy. nih.goviaea.org Autophagy is a fundamental cellular process for the degradation and recycling of cellular components.
Structure-activity relationship (SAR) analyses of various 2-aminonicotinonitrile analogues have provided insights into the structural requirements for autophagy-inducing activity. nih.goviaea.org These studies have shown that the nature and position of substituents on the nicotinonitrile core are critical for this biological effect. Specifically, modifications at the C-4 and C-6 positions of the nicotinonitrile ring have been found to enhance autophagy-inducing activity, whereas substitutions at the C-5 position tend to have a detrimental effect. nih.goviaea.org
The molecular mechanism for autophagy induction by this class of compounds is an area of active investigation. For some analogues, the induction of autophagy is associated with antiproliferative effects in cancer cell lines, suggesting a potential therapeutic application. nih.goviaea.org However, the specific molecular targets and signaling pathways (e.g., mTOR, Beclin-1, etc.) that are modulated by this compound to potentially induce autophagy have not been elucidated.
Table 3: Summary of Structure-Activity Relationships for Autophagy Induction by 2-Aminonicotinonitrile Derivatives
| Structural Position | Effect of Substitution on Autophagy Induction | Reference |
|---|---|---|
| C-4 | Enhancement | nih.goviaea.org |
| C-5 | Reduction | nih.goviaea.org |
Future Research Directions and Translational Perspectives
Development of Novel and Efficient Synthetic Routes for Analog Library Generation
The generation of a diverse library of analogs based on the 2-[(2-Phenylethyl)amino]nicotinonitrile scaffold is a foundational step in exploring its structure-activity relationships (SAR). Future research will necessitate the development of novel, efficient, and versatile synthetic methodologies.
Classical methods for pyridine (B92270) synthesis, such as the Hantzsch and Guareschi-Thorpe reactions, provide a basis but often face limitations like harsh conditions or low yields. wikipedia.orgacsgcipr.org Modern organic synthesis offers more robust alternatives. Multi-component reactions (MCRs), in particular, stand out for their efficiency and atom economy, allowing for the one-pot synthesis of highly functionalized pyridine derivatives from simple precursors. acsgcipr.orgbohrium.comnih.govtaylorfrancis.com Adapting MCRs for the synthesis of this compound analogs would enable the rapid generation of a diverse chemical library by varying the aldehyde, ketone, and nitrile components. nih.gov
Furthermore, exploring greener synthetic approaches, such as using aqueous micelles, ionic liquids, or solvent-free conditions, could improve the environmental footprint and efficiency of library synthesis. wikipedia.orgresearchgate.net The development of catalytic systems, including metal-free and recyclable metal catalysts, will also be pivotal in creating more sustainable and cost-effective synthetic routes. bohrium.com These advanced synthetic strategies are essential for producing a wide range of analogs, which is critical for subsequent optimization and mechanistic studies.
Integration of Advanced Computational Methods for De Novo Design and Optimization
Computer-Aided Drug Design (CADD) has become an indispensable tool for accelerating the drug discovery process. nih.govyoutube.com For this compound, integrating advanced computational methods will be crucial for the de novo design of novel analogs with enhanced potency and selectivity. rsc.orgresearchgate.net
Structure-based and ligand-based design approaches can guide the rational modification of the lead compound. nih.gov Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling, pharmacophore mapping, and molecular docking can predict the biological activity of newly designed molecules and elucidate their binding modes with potential protein targets. scielo.brspringernature.comopenmedicinalchemistryjournal.com These in silico methods allow for the efficient screening of large virtual libraries, prioritizing the synthesis of compounds with the highest probability of success. openmedicinalchemistryjournal.com
Molecular dynamics (MD) simulations can further refine these models by providing insights into the dynamic behavior of the ligand-receptor complex, helping to predict binding affinities and the stability of interactions over time. youtube.com By leveraging these computational tools, researchers can move beyond trial-and-error synthesis and adopt a more targeted approach to optimize the pharmacokinetic and pharmacodynamic properties of this compound derivatives. acs.orgnih.gov
Table 1: Advanced Computational Methods in Drug Design
| Method | Application for this compound Analog Design | Key Benefit |
| De Novo Design | Generation of entirely new molecular structures with desired properties. rsc.orgresearchgate.net | Identifies novel chemical scaffolds beyond the initial compound. |
| Virtual Screening (VS) | Rapidly screens large compound libraries against a biological target. openmedicinalchemistryjournal.com | Prioritizes compounds for experimental testing, saving time and resources. |
| QSAR Modeling | Predicts the biological activity of analogs based on their physicochemical properties. scielo.br | Guides the design of more potent compounds by identifying key structural features. |
| Molecular Docking | Predicts the preferred orientation and binding affinity of a ligand to a target protein. springernature.com | Elucidates the molecular basis of interaction and helps optimize binding. |
| MD Simulations | Simulates the movement of the ligand-protein complex over time. youtube.com | Assesses the stability of binding interactions and refines binding energy calculations. |
Exploration of Polypharmacology and Multi-Target Engagement Mechanisms
Complex diseases like cancer and neurodegenerative disorders often involve multiple biological pathways, making single-target drugs less effective. nih.govnih.gov The concept of polypharmacology—designing single molecules that can modulate multiple targets—has emerged as a promising therapeutic strategy. nih.govnih.govarxiv.org The pyridine scaffold, a privileged structure in medicinal chemistry, is present in numerous drugs acting on diverse targets. nih.govresearchgate.net
Future research should investigate the potential of this compound and its analogs to act as multi-target agents. Studies on related 2-aminonicotinonitrile derivatives have revealed a range of biological activities, including anticancer, autophagy-inducing, and enzyme inhibitory effects, suggesting that this chemical class may interact with multiple biological targets. nih.govtandfonline.comresearchgate.net
Initial steps would involve broad-spectrum screening of an analog library against panels of therapeutically relevant targets, such as kinases, G-protein coupled receptors, and enzymes implicated in disease pathways. nih.gov A dual-targeting approach, for instance, could yield better outcomes in cancer therapy. nih.gov Understanding the multi-target profile of these compounds could explain potential side effects, uncover opportunities for drug repurposing, and lead to the development of more efficacious therapies for complex diseases. nih.govnih.gov
Table 2: Potential Biological Targets for Nicotinonitrile Derivatives Based on Published Research
| Target Class | Specific Examples | Potential Therapeutic Area | References |
| Protein Kinases | Aurora A kinase, VEGFR-2 | Cancer | rsc.orgresearchgate.netnih.gov |
| Autophagy Pathway | LC3B, p62 | Cancer, Neurodegeneration | nih.govtandfonline.comresearchgate.net |
| Enzymes | Carbonic Anhydrase IX | Cancer | nih.gov |
| Molluscicidal Targets | Not specified | Agriculture, Public Health | nih.gov |
Application of Chemogenomics and Systems Biology in Mechanistic Elucidation
To fully understand the therapeutic potential and mechanism of action of this compound analogs, it is essential to move beyond the single-target paradigm and adopt a systems-level perspective. Systems biology and chemogenomics offer powerful approaches to achieve this. nih.govnih.gov
Chemogenomics systematically studies the interactions of a library of small molecules with a wide range of biological targets, helping to map the "biological space" that these compounds can modulate. nih.govresearchgate.netmdpi.com By screening a library of this compound analogs against a panel of disease-relevant cell lines and profiling changes in gene or protein expression (e.g., using transcriptomics or proteomics), researchers can identify novel targets and affected pathways. researchgate.netnih.gov
Systems biology integrates these large-scale "omics" datasets to build comprehensive network models of drug action. nih.govspringernature.com This approach can elucidate how a compound's effect on its primary target(s) propagates through cellular networks to produce a therapeutic outcome or adverse effect. nih.govresearchgate.net These models can help predict drug combinations, identify biomarkers for patient response, and provide a deeper, more holistic understanding of the compound's mechanism, ultimately facilitating its translation into a clinically effective agent. nih.govacs.org
Q & A
Q. What are the recommended methods for synthesizing 2-[(2-Phenylethyl)amino]nicotinonitrile, and how can reaction conditions be optimized for reproducibility?
- Methodological Answer : A common synthesis route involves coupling a pyrazole or benzylamine derivative with a nicotinonitrile precursor under reflux conditions. For example, a protocol using ethanol as a solvent at 70–80°C for 16 hours under reflux yielded 6.6% of the target compound after purification via recrystallization in carbon tetrachloride-hexane (50:5) . Key parameters for optimization include:
- Temperature : Prolonged heating (>70°C) may degrade thermally sensitive intermediates.
- Solvent polarity : Ethanol balances solubility and reaction kinetics.
- pH control : Adjusting to pH 6–7 during workup minimizes side reactions.
- Purification : Sequential solvent washes (e.g., saturated NaHCO₃, 1N HCl) improve purity.
Table: Representative Synthesis Data
| Parameter | Value/Procedure | Reference |
|---|---|---|
| Reaction Time | 16 hours (reflux) | |
| Yield | 6.6% | |
| Purification Solvent | CCl₄-hexane (50:5) |
Q. How can researchers validate the structural integrity of this compound using spectroscopic techniques?
- Methodological Answer : Combine 1H/13C NMR and FT-IR for structural confirmation:
- 1H NMR : Look for characteristic peaks:
- δ 7.60–7.40 ppm (aromatic protons from phenyl groups) .
- δ 6.82 ppm (broad singlet for NH₂) .
- 13C NMR : Peaks at δ 85–162 ppm confirm nitrile (C≡N) and aromatic carbons .
- FT-IR : A sharp absorption band at ~2200 cm⁻¹ confirms the nitrile group.
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Based on structurally related nitriles:
- Respiratory protection : Use NIOSH/CEN-certified respirators (e.g., OV/AG/P99 filters) for airborne particles .
- Skin/eye protection : Wear chemically resistant gloves (e.g., nitrile) and goggles due to potential mutagenicity .
- Waste disposal : Avoid drainage systems; use sealed containers for hazardous waste .
Q. What are the stability considerations for this compound under varying storage conditions?
- Methodological Answer :
- Temperature : Store at 2–8°C in amber glass vials to prevent photodegradation.
- Moisture : Use desiccants (e.g., silica gel) to avoid hydrolysis of the nitrile group.
- Incompatibilities : Separate from strong oxidizers (e.g., peroxides) to prevent exothermic reactions .
Advanced Research Questions
Q. How can contradictory data on synthetic yields of this compound be resolved?
- Methodological Answer : Discrepancies in yields (e.g., 6.6% vs. higher values in other studies) may arise from:
- Intermediate stability : Monitor reaction progress via TLC/HPLC to identify degradation products.
- Catalyst optimization : Test Pd/C or Cu(I) catalysts to improve coupling efficiency .
- Scale-up effects : Pilot small-scale reactions (<1 g) before scaling to minimize batch variability.
Q. What strategies are effective for modifying the this compound scaffold to enhance bioactivity?
- Methodological Answer :
- Substituent introduction : Add electron-withdrawing groups (e.g., -NO₂, -CF₃) to the phenyl ring to modulate electronic properties and binding affinity .
- Heterocyclic replacement : Substitute the pyridine ring with pyrazine or triazine to alter solubility and target interactions .
- Molecular docking : Use AutoDock Vina to predict interactions with biological targets (e.g., kinases) and prioritize synthetic targets .
Q. How can researchers assess the biological activity of this compound while mitigating cytotoxicity risks?
- Methodological Answer :
- In vitro assays : Conduct MTT assays on HEK-293 or HepG2 cells to establish IC₅₀ values.
- Mutagenicity screening : Use Ames tests (with S. typhimurium TA98/TA100 strains) to evaluate genotoxicity risks .
- Dose optimization : Start with low concentrations (1–10 µM) and incrementally increase while monitoring apoptosis markers (e.g., caspase-3).
Q. What computational approaches are suitable for modeling the reactivity of this compound in catalytic systems?
- Methodological Answer :
- DFT calculations : Use Gaussian 16 to map reaction pathways (e.g., nitrile hydrolysis) and identify transition states .
- Molecular dynamics : Simulate solvent effects (e.g., ethanol vs. DMF) on reaction kinetics using GROMACS.
- QSAR modeling : Correlate substituent effects (Hammett σ values) with catalytic turnover rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
